磺基-花青3 NHS 酯

描述

Sulfo-Cyanine3 NHS ester is a water-soluble, amino-reactive dye that efficiently labels proteins and peptides in purely aqueous solution without needing an organic co-solvent . It is ideal for proteins with low solubility and proteins prone to denaturation . This is the sulfonated, hydrophilic, and water-soluble dye .

Synthesis Analysis

The synthesis of Sulfo-Cyanine3 NHS ester involves the use of chemical groups that react with primary amines . Primary amines exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . These primary amines are positively charged at physiologic pH; therefore, they occur predominantly on the outside surfaces of native protein tertiary structures where they are readily accessible to conjugation reagents introduced into the aqueous medium .Molecular Structure Analysis

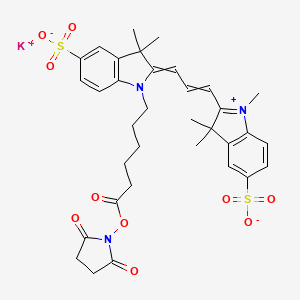

The molecular formula of Sulfo-Cyanine3 NHS ester is C34H38N3KO10S2 . The IUPAC name is 3H-Indolium, 2-[3-(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)-1-propen-1-yl]-1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-3,3-dimethyl-5-sulfo-, inner salt, sodium salt .Chemical Reactions Analysis

Sulfo-Cyanine3 NHS ester reacts with primary amines to form a stable amide bond . The reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .Physical And Chemical Properties Analysis

Sulfo-Cyanine3 NHS ester appears as dark red crystals . It is soluble in water (0.62 M = 47 g/L), and in polar organic solvents like DMF and DMSO . The excitation/absorption maximum is at 548 nm, and the emission maximum is at 563 nm .科学研究应用

1. 蛋白质分析和检测

磺基-花青3 NHS 酯因其高灵敏度而被用于蛋白质分析。它在蛋白质衍生化中很有效,增强了蛋白质分析中的检测灵敏度。该应用在检测低丰度蛋白质时特别有用,尤其是在定量分析中 (Qiao 等人,2009)。

2. 粘膜粘附性研究

该化合物在聚合物偶联物中的粘膜粘附特性已得到研究。它由于与粘液形成共价键而表现出高粘膜粘附性,使其在制药和生物医学应用中具有价值 (Leichner 等人,2019)。

3. 分光光度分析

磺基-花青3 NHS 酯在分光光度分析中很重要。它的使用有助于确定溶液中活性酯的浓度和纯度,这对于优化这些活性酯在各种应用中的使用至关重要 (Presentini, 2017)。

4. 荧光蛋白标记

它用于合成反应性长波长荧光标记,促进与蛋白质和其他含氨基基团材料的共价连接。该应用在流式细胞术和显微镜检查中很重要 (Oswald 等人,1999)。

5. 蛋白质研究中的交联

磺基-花青3 NHS 酯在蛋白质交联研究中发挥着重要作用。它通过化学交联结合质谱,能够研究蛋白质间相互作用和蛋白质结构 (Alegria-Schaffer, 2014)。

6. 传感应用中的化学发光

该化合物在电化学发光系统中得到探索,为环境分析、临床诊断和食品安全提供快速、特异且低成本的解决方案。它在这些领域的应用证明了该化合物在分析化学中的多功能性和重要性 (Saqib 等人,2019)。

作用机制

Target of Action

The primary targets of Sulfo-Cyanine3 NHS Ester are biomolecules with amino groups, such as proteins, peptides, and nucleic acids . The amino groups, typically from lysine residues in proteins or amino-modified nucleic acids, serve as the reactive sites for the Sulfo-Cyanine3 NHS Ester .

Mode of Action

Sulfo-Cyanine3 NHS Ester interacts with its targets through a process known as amide coupling . The N-hydroxysuccinimide (NHS) ester group in the Sulfo-Cyanine3 NHS Ester reacts with the amino groups in the target biomolecules to form a stable amide bond . This reaction effectively labels the target biomolecule with the Sulfo-Cyanine3 dye .

Biochemical Pathways

Instead, it serves as a fluorescent label that allows for the visualization and tracking of the target biomolecules within biological systems . The resulting fluorescence can be used to study various biological processes in which the labeled biomolecules are involved.

Result of Action

The primary result of the action of Sulfo-Cyanine3 NHS Ester is the successful labeling of target biomolecules with the Sulfo-Cyanine3 dye . This labeling allows for the visualization and tracking of these biomolecules within biological systems, aiding in various types of biological research .

Action Environment

The action of Sulfo-Cyanine3 NHS Ester is influenced by several environmental factors. The NHS ester group is sensitive to moisture, so the Sulfo-Cyanine3 NHS Ester should be stored in a dry environment . The labeling reaction should be carried out in a buffer system without amino groups to avoid side reactions .

安全和危害

未来方向

Sulfo-Cyanine3 NHS ester is a promising tool for labeling proteins and peptides in research and clinical applications . Its water solubility and ability to react efficiently with primary amines make it ideal for labeling proteins with low solubility and those prone to denaturation . As research progresses, we can expect to see more applications and improvements in the use of this compound.

属性

IUPAC Name |

potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N3O10S2.K/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWGQSGULWNMHO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38KN3O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

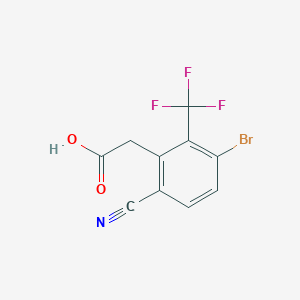

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride](/img/structure/B1486325.png)

![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1486328.png)

![3-{[(4-Chlorophenyl)methyl]amino}benzonitrile](/img/structure/B1486330.png)